molecular formula C9H11ClFNO B1421241 3-Chloro-4-ethoxy-5-fluorobenzylamine CAS No. 1017779-02-0

3-Chloro-4-ethoxy-5-fluorobenzylamine

Cat. No. B1421241
M. Wt: 203.64 g/mol
InChI Key: QJCQLZGSGGNRRH-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-fluorobenzylamine, also known as CEFBA, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of ways to enhance the efficacy of laboratory experiments. CEFBA has a wide range of biochemical and physiological effects that make it a powerful tool for scientists.

Scientific Research Applications

1. Use in Synthesis of Other Compounds

  • 3-Chloro-4-ethoxy-5-fluorobenzylamine is used in the synthesis of various compounds. For example, it has been involved in the preparation of 5′-O-Acryloyl-5-fluorouridine, a compound with potential applications in medicinal chemistry (Akiyama et al., 1990).

2. Involvement in Chemical Reactions

  • This compound plays a role in chemical reactions like SNAr (nucleophilic aromatic substitution) processes. Studies have shown its involvement in reactions leading to substitutions and modifications of other molecules, which is significant in organic synthesis (Cervera et al., 1996).

3. Role in Supramolecular Chemistry

  • It contributes to the formation of supramolecular structures. Research indicates its use in creating salts with extensive intermolecular interactions, highlighting its importance in the study of molecular assemblies (Wang et al., 2015).

4. Applications in Medicinal Chemistry

  • 3-Chloro-4-ethoxy-5-fluorobenzylamine derivatives have been synthesized for potential use in myocardial perfusion imaging with PET, indicating its significance in developing diagnostic agents (Mou et al., 2012).

5. Use in Corrosion Inhibition

  • It has been studied as an inhibitor for corrosion in metals, specifically in its hydrochloride form, showing its industrial applications in material science (Hussein, 2015).

properties

IUPAC Name

(3-chloro-4-ethoxy-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCQLZGSGGNRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257055
Record name 3-Chloro-4-ethoxy-5-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-ethoxy-5-fluorophenyl)methanamine

CAS RN

1017779-02-0
Record name 3-Chloro-4-ethoxy-5-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethoxy-5-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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